molecular formula C19H17IO5 B10870493 8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B10870493
M. Wt: 452.2 g/mol
InChI Key: NCSPVSNSIVUBRV-UHFFFAOYSA-N
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Description

8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a complex organic compound with a unique structure that includes a furan ring fused to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one typically involves multiple steps, including the formation of the furan ring and the introduction of the iodo and methoxy groups. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Iodo and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents such as iodine and methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodo group can be reduced to a hydrogen atom.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the iodo group would yield the corresponding hydrocarbon.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3,5-dimethoxyphenyl derivatives: These compounds share similar structural features and may have comparable chemical properties.

    Cyclohepta[c]furan derivatives: These compounds have a similar fused ring structure and may exhibit similar reactivity.

Uniqueness

8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is unique due to the specific combination of functional groups and the fused ring structure. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H17IO5

Molecular Weight

452.2 g/mol

IUPAC Name

4-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one

InChI

InChI=1S/C19H17IO5/c1-9-17-14(21)6-12(7-15(22)18(17)10(2)25-9)11-5-13(20)19(24-4)16(8-11)23-3/h5-8,21H,1-4H3

InChI Key

NCSPVSNSIVUBRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C(=C3)I)OC)OC)O

Origin of Product

United States

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